

An In-depth Technical Guide to 4-Methylphenylsulfonylurea (Tolbutamide)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylphenylsulfonylurea

Cat. No.: B041070

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

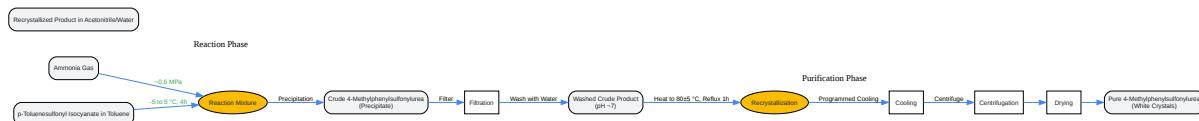
This technical guide provides a comprehensive overview of the structure, chemical properties, and synthesis of **4-Methylphenylsulfonylurea**, a compound widely known in the pharmaceutical field as Tolbutamide. This document consolidates critical data, outlines detailed experimental methodologies, and visualizes key processes to support research and development activities.

Chemical Structure and Identification

4-Methylphenylsulfonylurea, with the IUPAC name 1-butyl-3-(4-methylphenyl)sulfonylurea, is a first-generation sulfonylurea compound.^{[1][2]} Its structure consists of a central sulfonylurea core linking a p-tolyl group and a butyl group.

Molecular Structure:

Caption: Chemical structure of **4-Methylphenylsulfonylurea** (Tolbutamide).


Physicochemical Properties

Quantitative physicochemical data for **4-Methylphenylsulfonylurea** are summarized below. The compound is a white or practically white crystalline powder.^{[3][4]} It is practically insoluble in water, soluble in ethanol, and slightly soluble in diethyl ether.^[3]

Property	Value	Conditions	Source(s)
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₃ S	[1][2]	
Molecular Weight	270.35 g/mol	[1][2]	
Melting Point	128-130 °C	[4]	
	128.5-129.5 °C	[2]	
125 °C	Polymorphic transformation at ~40°C		
pKa	5.32	In H ₂ O at 37°C (Uncertain)	[4]
Water Solubility	0.14 g/L	25 °C	[4]
	777.9 mg/L	[5][6]	
Solubility in Organic Solvents	~30 mg/mL	In Ethanol, DMSO, Dimethylformamide	[7]
UV/Vis Absorbance (λ _{max})	229 nm	[7]	
Density	1.363 g/cm ³	[8]	
Refractive Index	1.579	[8]	

Synthesis of 4-Methylphenylsulfonylurea

A common synthetic route for **4-Methylphenylsulfonylurea** involves the reaction of p-toluenesulfonyl isocyanate with ammonia.[9] This method is suitable for large-scale production.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Methylphenylsulfonylurea**.

Experimental Protocols

Synthesis of 4-Methylphenylsulfonylurea

This protocol is adapted from a described large-scale synthesis.[9]

- **Reactor Preparation:** An inert atmosphere is established in a suitable reactor (e.g., 3000L stainless steel) by purging with nitrogen gas.
- **Charging Reactants:** p-Toluenesulfonyl isocyanate (1000 mol) is charged into the reactor along with toluene (1000L).
- **Reaction:** The mixture is stirred and cooled to a temperature between -5 and 5 °C. Ammonia gas (8000 mol) is slowly introduced at a pressure of approximately 0.6 MPa. The reaction is allowed to proceed for 4 hours, during which a white solid will precipitate.
- **Work-up:** The reactor is slowly vented (with appropriate scrubbing, e.g., with 1% hydrochloric acid), and the atmosphere is replaced with nitrogen. Refrigeration is stopped, and the mixture is allowed to warm to 25-30 °C and held for 4 hours.

- Isolation of Crude Product: The precipitate is collected by filtration and washed with water until the pH of the filtrate is approximately 7.[9]
- Recrystallization: The crude product is transferred to a separate reactor with a 1:1 (v/v) mixture of acetonitrile and water. The mixture is heated to 80 ± 5 °C and refluxed for 1 hour.
- Final Isolation: The solution is cooled in a controlled manner (e.g., 10 °C/h) to below 20 °C. The resulting white crystals are collected by centrifugation and dried to yield pure **4-Methylphenylsulfonylurea**.[9]

Determination of Melting Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and observing polymorphic transitions.

- Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.
- Instrument Setup: The DSC instrument is calibrated using appropriate standards (e.g., indium). A nitrogen purge is applied to the DSC cell.
- Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from 25 °C to 150 °C).
- Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition observed in the thermogram. Any other thermal events, such as polymorphic transitions, are also recorded.

Solubility Determination

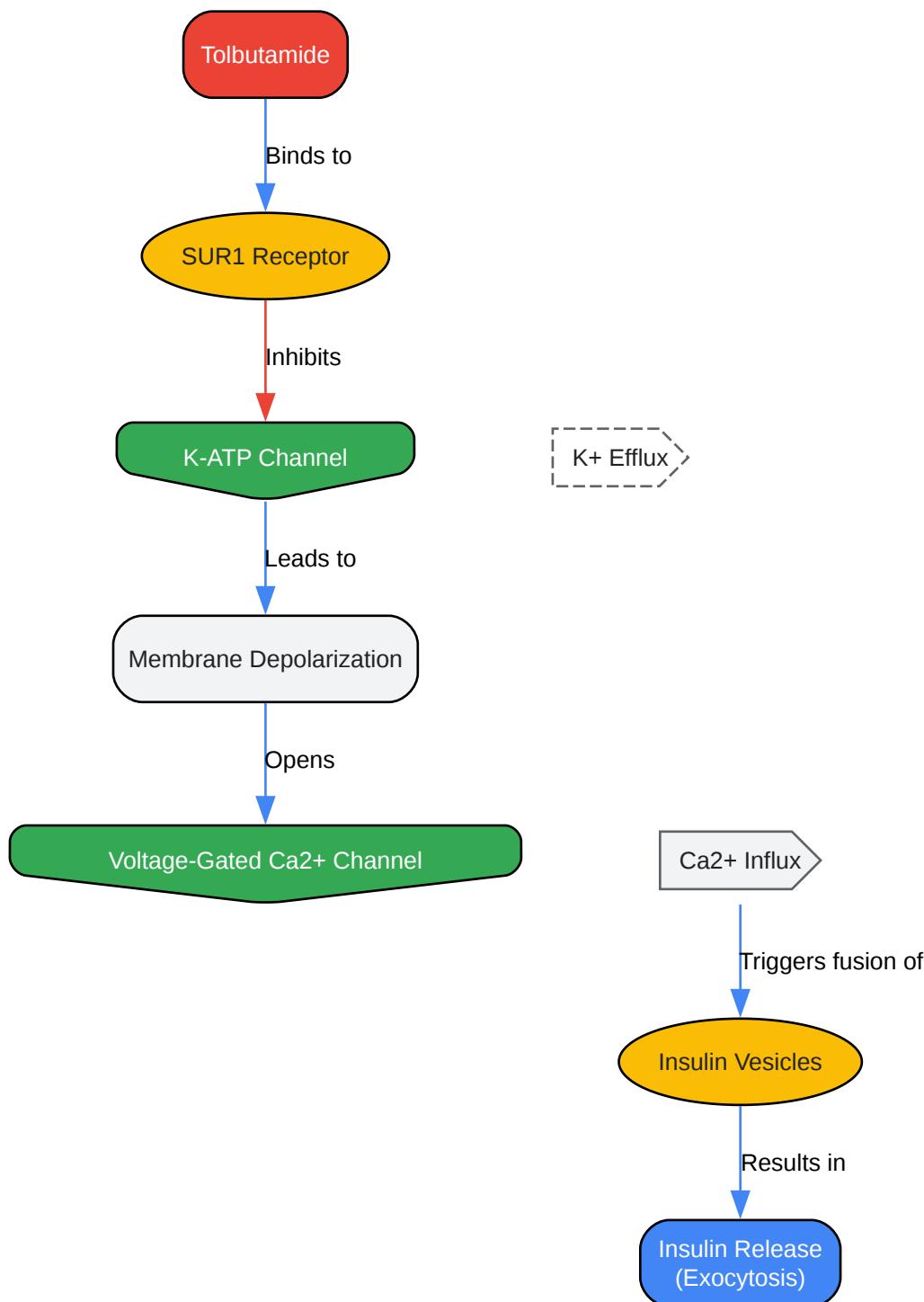
- Solvent Selection: A known volume of the desired solvent (e.g., ethanol, DMSO, water) is placed in a thermostatically controlled vessel.
- Equilibration: An excess amount of **4-Methylphenylsulfonylurea** is added to the solvent. The resulting suspension is agitated (e.g., using a magnetic stirrer) at a constant

temperature until equilibrium is reached (typically 24-48 hours).

- Sample Analysis: The saturated solution is filtered to remove undissolved solid. A known aliquot of the clear filtrate is then analyzed by a suitable quantitative method, such as UV-Vis spectrophotometry at 229 nm or a validated HPLC method, to determine the concentration of the dissolved solid.[\[7\]](#)

Spectroscopic Analysis

Standard spectroscopic methods are used to confirm the identity and purity of **4-Methylphenylsulfonylurea**.


- ¹H NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The spectrum is recorded on an NMR spectrometer (e.g., 400 MHz). Expected signals would correspond to the aromatic protons of the p-tolyl group, the protons of the butyl chain, and the NH protons.
- Infrared (IR) Spectroscopy: A solid sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an ATR accessory. Characteristic absorption bands for the sulfonyl (S=O), carbonyl (C=O), and N-H functional groups are observed.[\[10\]](#)
- Mass Spectrometry (MS): Mass spectral data can be obtained using techniques like electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak [M]⁺ or pseudomolecular ions like [M+H]⁺ or [M+Na]⁺ are observed to confirm the molecular weight.[\[11\]](#)[\[12\]](#)

Mechanism of Action (as Tolbutamide)

As the drug Tolbutamide, **4-Methylphenylsulfonylurea** is used to treat type 2 diabetes mellitus. Its primary mechanism of action is the stimulation of insulin release from pancreatic β -cells.[\[3\]](#)[\[9\]](#)

- Binding to SUR1: Tolbutamide binds to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β -cell membrane.[\[7\]](#)

- Channel Closure and Depolarization: This binding inhibits the K-ATP channel, reducing the efflux of potassium ions from the cell. The resulting accumulation of intracellular potassium leads to depolarization of the cell membrane.
- Calcium Influx: The change in membrane potential triggers the opening of voltage-gated calcium channels.
- Insulin Secretion: The subsequent influx of calcium ions into the cell promotes the fusion of insulin-containing granules with the cell membrane, leading to the exocytosis and release of insulin into the bloodstream.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. TOLBUTAMIDE CAS#: 64-77-7 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Methylphenylsulfonylurea | 1694-06-0 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 4-Methylphenylsulfonylurea CAS 1694-06-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. 4-Methylphenylsulfonylurea synthesis - chemicalbook [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. massbank.eu [massbank.eu]
- 12. Tolbutamide [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylphenylsulfonylurea (Tolbutamide)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041070#4-methylphenylsulfonylurea-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com